

# The role of GSK-364735 in blocking viral DNA integration

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An In-depth Technical Guide on the Role of **GSK-364735** in Blocking Viral DNA Integration

#### Introduction

The integration of a reverse-transcribed viral DNA copy into the host cell's genome is a critical and irreversible step in the replication cycle of retroviruses, including the Human Immunodeficiency Virus (HIV). This process is catalyzed by the viral enzyme integrase (IN), making it a prime target for antiretroviral therapy. Integrase inhibitors block this essential step, preventing the virus from establishing a productive, long-term infection. **GSK-364735**, a naphthyridinone derivative, is a potent, novel HIV-1 integrase inhibitor that was jointly discovered by GlaxoSmithKline and Shionogi.[1][2] This technical guide provides a comprehensive overview of **GSK-364735**, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. Although its clinical development was halted due to preclinical safety concerns, the study of **GSK-364735** provides valuable insights into the inhibition of viral DNA integration.[3][4]

## **Mechanism of Action: Inhibition of Strand Transfer**

GSK-364735 exerts its antiviral activity by specifically targeting the strand transfer step of the HIV-1 DNA integration process.[5] The integration process involves two distinct catalytic reactions mediated by integrase: 3'-processing and strand transfer. After the viral DNA is synthesized in the cytoplasm, the integrase enzyme, as part of the pre-integration complex (PIC), cleaves a dinucleotide from each 3' end of the viral DNA. This is known as 3'-processing. The PIC is then transported into the nucleus, where the integrase catalyzes the strand transfer



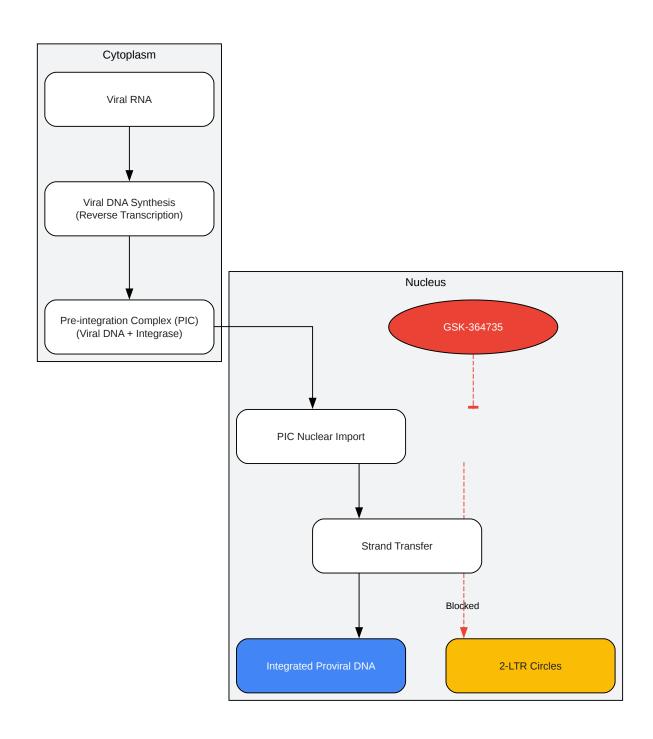




reaction, covalently joining the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

GSK-364735 is a two-metal-binding integrase strand transfer inhibitor (INSTI).[1][6] Its pharmacophore consists of a two-metal binding moiety with three heteroatoms and a hydrophobic aromatic ring.[1] It functions by binding to the active site of the integrase-viral DNA binary complex, chelating the two essential magnesium ions required for catalytic activity.[1][5] This action selectively inhibits the strand transfer step.[5] The consequence of this inhibition in infected cells is a concentration-dependent decrease in the amount of integrated viral DNA.[1] [4] Concurrently, the unintegrated viral DNA becomes a substrate for host DNA repair mechanisms, leading to the formation of circular DNA structures, predominantly two-long-terminal-repeat (2-LTR) circles.[1][5][7] GSK-364735 does not affect the total amount of viral DNA produced, confirming its specific action on the integration step post-reverse transcription.





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Figure 1. Mechanism of action for GSK-364735 in the HIV replication cycle.



# **Quantitative Efficacy Data**

**GSK-364735** demonstrated potent activity in both biochemical and cell-based assays. Its efficacy is characterized by low nanomolar concentrations required for inhibition. The data highlights its high selectivity for the viral target with minimal in-assay cytotoxicity.

Parameter	Assay Type	Value	Reference
IC50	Recombinant HIV-1 Integrase Strand Transfer	8 ± 2 nM	[1][7][8]
K_d	Competitive Ligand Binding (vs. GSK304649)	6 ± 4 nM	[1][5][7]
EC50	HIV-1 Replication in PBMC	1.2 ± 0.4 nM	[1][5][7]
EC50	HIV-1 Replication in MT-4 Cells	5 ± 1 nM	[1][5][7]
Selectivity Index	Antiviral Activity vs. Cytotoxicity	≥ 2,200	[1][5][7]
Potency Shift	100% Human Serum (MT-4 cells)	35-fold decrease	[2][5][7]

#### **Cross-Resistance Profile**

A crucial characteristic of a new antiretroviral agent is its activity against viral strains that are resistant to existing classes of drugs. **GSK-364735** was found to be equally potent against wild-type HIV-1 and viruses resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1][3] However, some cross-resistance was observed with other integrase inhibitors, which is expected given the shared binding site.[5][7]



Resistant Virus Type	Inhibitor Class	GSK-364735 IC₅o Range	Reference
RTI-Resistant (5 strains)	NNRTI / NRTI	2.2 - 3.7 nM	[1][3][5]
PI-Resistant (4 strains)	Protease Inhibitor	2.0 - 3.2 nM	[1][3][5]

# **Experimental Protocols**

The characterization of **GSK-364735** involved several key experimental methodologies to determine its potency and mechanism of action.

## In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

- Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of **GSK-364735** against the integrase enzyme.
- Methodology:
  - Complex Formation: A binary complex is formed by incubating purified, recombinant HIV-1 integrase with a biotinylated viral DNA oligonucleotide substrate that mimics the U5 end of the HIV-1 long terminal repeat (LTR).[1][9]
  - Inhibitor Incubation: Serial dilutions of GSK-364735 are added to the integrase-DNA complex.
  - Strand Transfer Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate. The mixture is incubated to allow for the integration of the viral DNA substrate into the target DNA.
  - Detection: The reaction products are captured on an avidin-coated plate (e.g., a 96-well plate for high-throughput screening). The integrated product is then detected, often using



an antibody that recognizes a specific tag on the target DNA substrate, followed by a colorimetric or chemiluminescent readout.[10]

 Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

# **Cellular Antiviral Assay**

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.

- Objective: To determine the 50% effective concentration (EC₅₀) of GSK-364735 in relevant human cells.
- Methodology:
  - Cell Plating: Human cells susceptible to HIV-1 infection, such as peripheral blood mononuclear cells (PBMCs) or the MT-4 T-cell line, are plated in 96-well plates.[5][7]
  - Compound Addition: The cells are pre-incubated with serial dilutions of GSK-364735 for a few hours.[11]
  - Viral Infection: A predetermined amount of an HIV-1 laboratory strain (e.g., NL432) or a clinical isolate is added to the cells.[1][3]
  - Incubation: The infected cells are incubated for several days to allow for multiple rounds of viral replication.
  - Quantification of Replication: Viral replication is quantified by measuring an endpoint marker, such as p24 antigen concentration in the supernatant (via ELISA) or the activity of a reporter gene (e.g., luciferase) engineered into the virus.[11]
  - Data Analysis: The EC<sub>50</sub> is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., measuring ATP levels) is run to determine the 50% cytotoxic concentration (CC<sub>50</sub>) and calculate the selectivity index (CC<sub>50</sub>/EC<sub>50</sub>).[11]

# Quantification of Viral DNA Forms by qPCR

### Foundational & Exploratory

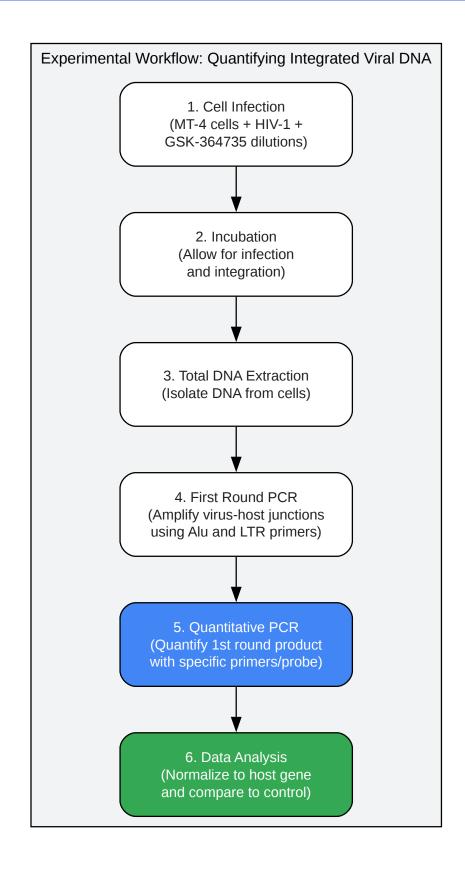




This method confirms the mechanism of action by measuring the effect of the inhibitor on different viral DNA species within the infected cell.

- Objective: To demonstrate that GSK-364735 blocks integration, leading to a decrease in integrated DNA and an increase in 2-LTR circles.[1]
- Methodology:
  - Infection and Treatment: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of GSK-364735.[1]
  - DNA Extraction: At a specified time post-infection (e.g., 48 hours), total cellular DNA is extracted.
  - qPCR Analysis:
    - Integrated DNA: A two-step nested PCR approach is used. The first round of PCR uses primers specific for the viral LTR and a repetitive host element (e.g., Alu sequences) to amplify the virus-host DNA junctions. The second round is a quantitative real-time PCR (qPCR) using primers and a probe specific to the first-round product to quantify the amount of integrated DNA.[12]
    - 2-LTR Circles: A specific set of primers is designed to span the LTR-LTR junction that is unique to 2-LTR circular DNA, allowing for their direct quantification by qPCR.[1]
    - Total Viral DNA: Primers targeting a conserved region of the viral genome (e.g., gag) are used to quantify the total amount of viral DNA synthesized. This serves as a control to show the inhibitor does not affect reverse transcription.[1]
  - Data Normalization: All qPCR results are normalized to a reference host gene (e.g., GAPDH) to account for variations in DNA extraction and cell number.





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Figure 2. Workflow for quantifying integrated viral DNA via nested qPCR.



#### Conclusion

**GSK-364735** is a highly potent, first-generation integrase strand transfer inhibitor that effectively blocks HIV-1 replication by preventing the integration of viral DNA into the host genome.[7] Its mechanism of action is well-defined, involving the chelation of metal ions in the integrase active site, which leads to an accumulation of unintegrated 2-LTR circles.[1][5] It demonstrated excellent potency against a wide range of HIV-1 strains, including those resistant to other major antiretroviral classes.[3] While preclinical safety findings precluded its further development, the extensive characterization of **GSK-364735** has significantly contributed to the understanding of integrase inhibition and informed the development of subsequent successful integrase inhibitors like dolutegravir.

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